Home > Products > Screening Compounds P25029 > Valproyl-adenylic acid
Valproyl-adenylic acid - 140233-88-1

Valproyl-adenylic acid

Catalog Number: EVT-1198829
CAS Number: 140233-88-1
Molecular Formula: C18H28N5O8P
Molecular Weight: 473.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Valproyl-adenylic acid is primarily synthesized in the body through the activation of valproic acid, which is classified as a branched-chain fatty acid derivative. It is formed during the conversion of valproic acid to its coenzyme A (CoA) derivative, valproyl-CoA, in mitochondrial processes. The formation of this compound has been linked to various biochemical pathways, particularly those involving fatty acid metabolism and energy production in cells .

Synthesis Analysis

The synthesis of valproyl-adenylic acid occurs through enzymatic reactions involving ATP (adenosine triphosphate). The primary method involves the activation of valproic acid by acyl-CoA synthetase enzymes, which catalyze the formation of acyl-adenylates. In this process, valproic acid reacts with ATP to form valproyl-adenylic acid and pyrophosphate. The reaction can be summarized as follows:

Valproic Acid+ATPValproyl Adenylic Acid+PPi\text{Valproic Acid}+\text{ATP}\rightarrow \text{Valproyl Adenylic Acid}+\text{PPi}

Where PPi represents inorganic pyrophosphate. The enzymatic activity is influenced by factors such as pH, temperature, and the presence of cofactors like magnesium ions .

Molecular Structure Analysis

Valproyl-adenylic acid consists of an adenosine moiety linked to a valproyl group through an ester bond. Its molecular formula is C10_{10}H13_{13}N5_5O4_4, and it has a molar mass of approximately 269.24 g/mol. The structure can be described as follows:

  • Adenosine Backbone: Comprising a ribose sugar and a nitrogenous base (adenine).
  • Valproyl Group: A branched-chain fatty acid structure derived from valproic acid.

The compound's stereochemistry and functional groups play essential roles in its biological activity and interactions with enzymes involved in metabolic pathways .

Chemical Reactions Analysis

Valproyl-adenylic acid participates in several biochemical reactions:

Mechanism of Action

The mechanism of action for valproyl-adenylic acid primarily revolves around its role as an intermediate in the metabolism of valproic acid. Once formed, it serves as a substrate for further enzymatic reactions that lead to the production of active metabolites like valproyl-CoA, which are crucial for energy metabolism.

Valproyl-adenylic acid's influence on mitochondrial function is significant; it alters the activity of key enzymes involved in fatty acid oxidation and may contribute to the therapeutic effects observed with valproic acid use in epilepsy treatment .

Physical and Chemical Properties Analysis

Valproyl-adenylic acid exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in water due to its polar adenosine moiety.
  • Stability: The compound is relatively stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • UV Absorption: Valproyl-adenylic acid shows UV absorbance characteristics that can be utilized for its detection and quantification in biochemical assays .
Applications

Valproyl-adenylic acid has several scientific applications:

  1. Research on Epilepsy: It plays a role in understanding the metabolic pathways affected by antiepileptic drugs like valproic acid.
  2. Metabolic Studies: Its synthesis and degradation are studied to elucidate metabolic disorders related to fatty acids.
  3. Drug Development: Insights into its biochemical behavior contribute to developing new therapeutic agents targeting similar pathways.
Introduction to Valproyl-Adenylic Acid

Historical Discovery and Structural Identification of Valproyl-Adenylic Acid

The initial characterization of valproyl-adenylic acid emerged from groundbreaking research in the early 1990s when scientists investigating Valproic acid activation mechanisms made an unexpected discovery. While studying Valproic acid activation in rat liver mitochondrial extracts using adenosine triphosphate, coenzyme A, and magnesium chloride, researchers observed the formation of a previously unidentified ultraviolet-absorbing compound in addition to the expected valproyl-coenzyme A. This unknown metabolite became the exclusive product when coenzyme A was deliberately omitted from the experimental system, suggesting its position as an activation intermediate in the metabolic pathway [1].

Through rigorous purification employing high-performance liquid chromatography and subsequent structural elucidation using mass spectrometry, this novel compound was unequivocally identified as valproyl adenylate (valproyl-adenylic acid) in 1992. The research team established that valproyl-adenylic acid exists, at least partially, in a non-enzyme-bound form within cellular environments, distinguishing it from typical acyl-adenylate intermediates that remain tightly bound to their synthesizing enzymes. This finding represented a significant departure from conventional biochemical understanding of fatty acid activation [1].

Further investigations revealed that valproyl-adenylic acid formation displays distinct biochemical kinetics, with production rates increasing linearly over time and demonstrating a remarkable 5-fold enhancement when environmental pH decreases from 8.0 to 6.8. This pH sensitivity suggests potential implications for drug metabolism under pathological conditions such as metabolic acidosis. The enzymatic basis for valproyl-adenylic acid biosynthesis was traced to medium-chain acyl-coenzyme A synthetase (EC 6.2.1.2), as evidenced by the inhibitory effect of octanoate—a natural substrate for this enzyme—on valproyl-adenylic acid formation. Subsequent validation studies confirmed the presence of valproyl-adenylic acid in more complex biological systems, including intact rat liver mitochondria and rat hepatocytes, establishing its status as a bona fide cellular metabolite rather than an experimental artifact [1] .

Table 1: Key Discoveries in Valproyl-Adenylic Acid Research Timeline

YearDiscovery MilestoneExperimental SystemIdentification Method
1992First identification of free valproyl-adenylic acidRat liver mitochondrial extractHigh-performance liquid chromatography and mass spectrometry
1992Demonstration of pH-dependent formationIn vitro enzymatic assayUltraviolet spectroscopy
1992Confirmation as metabolic intermediateEnzyme kinetics with Coenzyme A additionEnzymatic conversion to valproyl-coenzyme A
2004Detection in intact cellular systemsRat hepatocytesMass spectrometry
2023Elucidation of metabolic consequencesHuman metabolic studiesPharmacometabolomic profiling

The structural confirmation of valproyl-adenylic acid relied heavily on advanced mass spectrometric analysis, which detected the characteristic molecular ion consistent with the proposed structure of adenosine monophosphate conjugated to 2-propylpentanoic acid. Enzymatic validation was achieved through demonstration of its quantitative conversion to valproyl-coenzyme A upon addition of coenzyme A to purified valproyl-adenylic acid preparations. This enzymatic transformation provided compelling evidence for its biological role as a high-energy intermediate in the activation pathway of Valproic acid [1].

Chemical Properties and Biochemical Significance

Valproyl-adenylic acid possesses distinctive physicochemical properties that underlie its biochemical behavior and metabolic significance. As a mixed anhydride formed between the carboxyl group of Valproic acid and the phosphate moiety of adenosine monophosphate, valproyl-adenylic acid exhibits chemical instability in aqueous environments, particularly under alkaline conditions. This inherent instability reflects the high-energy nature of the acyl-phosphate bond, which has an estimated hydrolysis constant significantly greater than that of standard phosphoanhydride bonds in nucleotides. This thermodynamic characteristic enables valproyl-adenylic acid to function effectively as an acyl group transfer intermediate in biochemical reactions .

The molecular architecture of valproyl-adenylic acid consists of adenosine monophosphate esterified to the carboxyl carbon of 2-propylpentanoic acid via a phosphoanhydride linkage. This configuration creates a highly electrophilic carbonyl center within the valproyl moiety, rendering the compound susceptible to nucleophilic attack by thiol groups—a property that facilitates its primary biochemical function in coenzyme A activation. The branched alkyl chains (two propyl substituents) emanating from the alpha-carbon of the valproyl component create significant steric hindrance, potentially influencing both its enzymatic formation and its interactions with biological macromolecules [8] .

Table 2: Physicochemical Properties of Valproyl-Adenylic Acid and Related Compounds

PropertyValproyl-Adenylic AcidValproic AcidAdenosine Monophosphate
Molecular weightApproximately 491.3 g/mol144.2 g/mol347.22 g/mol
Aqueous solubilityLimited (<1 mg/mL)1.2 mg/mL0.5 g/L at 15°C
Primary functional groupsAcyl-phosphate, purine base, riboseCarboxylic acidPhosphate ester, purine base, ribose
Chemical stabilityHydrolytically labileStableStable
Key chemical bondMixed carboxylic-phosphoric anhydrideCarboxylic acidPhosphoester

The biochemical significance of valproyl-adenylic acid extends beyond its role as a metabolic intermediate. Unlike typical acyl-adenylates that remain tightly bound to their synthetase enzymes, valproyl-adenylic acid exhibits a partial dissociation from the synthesizing enzyme complex, allowing it to exist transiently in a free state within cellular compartments. This unusual property potentially exposes various cellular constituents to this reactive metabolite, increasing opportunities for non-enzymatic interactions with proteins and other biomolecules. The electrophilic character of valproyl-adenylic acid's carbonyl carbon creates potential for covalent modification of nucleophilic residues (cysteine, lysine, histidine) in proteins, suggesting possible mechanisms for Valproic acid-associated hepatotoxicity that bypass the traditional reactive metabolites formed through cytochrome P450 oxidation [1] .

The spatiotemporal dynamics of valproyl-adenylic acid formation and utilization are influenced by subcellular compartmentalization. The highest concentrations occur within mitochondria, where medium-chain acyl-coenzyme A synthetase is particularly abundant. This organelle-specific distribution likely directs valproyl-adenylic acid toward mitochondrial β-oxidation pathways while simultaneously creating localized concentrations sufficient to potentially inhibit mitochondrial enzymes involved in fatty acid oxidation and energy metabolism. The transient existence of free valproyl-adenylic acid represents a vulnerable point in Valproic acid metabolism where biochemical regulation may falter, particularly under conditions of impaired coenzyme A availability or excessive Valproic acid loading .

Role in Valproic Acid Metabolism and Pharmacodynamics

Within the comprehensive metabolic network of Valproic acid, valproyl-adenylic acid occupies the central position as the obligatory intermediate connecting the parent drug to its activated coenzyme A derivative. This metabolic transformation represents the crucial first step in both detoxification and bioactivation pathways for Valproic acid. The formation of valproyl-adenylic acid is catalyzed primarily by medium-chain acyl-coenzyme A synthetase, which activates Valproic acid through adenylation in an adenosine triphosphate-dependent reaction. This enzymatic reaction follows a sequential mechanism where Valproic acid first binds to the enzyme, followed by adenosine triphosphate, forming valproyl-adenylic acid and inorganic pyrophosphate as products before coenzyme A binding and catalysis of thioester formation [1] [3].

The metabolic fate of valproyl-adenylic acid bifurcates along two principal pathways: productive conjugation with coenzyme A to form valproyl-coenzyme A (the essential precursor for both mitochondrial β-oxidation and peroxisomal metabolism), or non-productive hydrolysis back to Valproic acid and adenosine monophosphate. The partitioning ratio between these pathways significantly influences the overall metabolic disposition of Valproic acid. Under conditions of coenzyme A depletion or mitochondrial dysfunction, valproyl-adenylic acid accumulation may occur, potentially leading to metabolic interference through several mechanisms .

Table 3: Enzymatic Reactions Involving Valproyl-Adenylic Acid in Valproic Acid Metabolism

EnzymeReaction CatalyzedSubcellular LocalizationCofactor Requirements
Medium-chain acyl-coenzyme A synthetaseValproic acid + Adenosine triphosphate → Valproyl-adenylic acid + PyrophosphateMitochondrial matrix, CytosolMagnesium ions
Medium-chain acyl-coenzyme A synthetaseValproyl-adenylic acid + Coenzyme A → Valproyl-coenzyme A + Adenosine monophosphateMitochondrial matrix, CytosolNone
Non-specific phosphohydrolasesValproyl-adenylic acid + Water → Valproic acid + Adenosine monophosphateVarious cellular compartmentsNone

The pharmacodynamic significance of valproyl-adenylic acid extends beyond its metabolic functions to encompass potential contributions to Valproic acid's therapeutic mechanisms and adverse effects. As a reactive metabolic intermediate, valproyl-adenylic acid can competitively inhibit medium-chain acyl-coenzyme A synthetase, potentially disrupting mitochondrial β-oxidation of endogenous fatty acids. This inhibition creates a metabolic bottleneck that may contribute to the microvesicular steatosis occasionally observed with Valproic acid therapy. The inhibition constant (Ki) of valproyl-adenylic acid for medium-chain acyl-coenzyme A synthetase is approximately 15 μM, within the concentration range achievable in hepatic mitochondria during Valproic acid therapy [1] .

The energy metabolism disruption caused by valproyl-adenylic acid extends beyond fatty acid oxidation impairment. Experimental evidence indicates that valproyl-adenylic acid can partially uncouple oxidative phosphorylation in liver mitochondria, reducing adenosine triphosphate synthesis efficiency. Additionally, this metabolite inhibits adenosine diphosphate/adenosine triphosphate exchange across mitochondrial membranes, potentially compromising cellular energy homeostasis. These bioenergetic disturbances may contribute to Valproic acid-associated hepatotoxicity, particularly in individuals with underlying mitochondrial disorders .

The metabolic flux through the valproyl-adenylic acid pathway varies significantly based on physiological conditions. The reaction velocity increases dramatically as pH decreases from 8.0 to 6.8, suggesting enhanced formation during metabolic acidosis—a condition that may occur during Valproic acid overdose or in patients with concurrent disorders affecting acid-base balance. This pH-dependent kinetics profile provides a biochemical rationale for the increased metabolic activation of Valproic acid under acidic conditions, potentially amplifying both therapeutic and toxic effects. Furthermore, genetic polymorphisms in enzymes involved in subsequent metabolic steps (particularly those governing conjugation reactions and β-oxidation) may indirectly influence valproyl-adenylic acid concentrations by altering its metabolic clearance, creating individual susceptibility patterns to Valproic acid effects [1] [3] .

Table 4: Biochemical Interactions of Valproyl-Adenylic Acid in Cellular Metabolism

Target SystemInteraction MechanismFunctional ConsequencePotential Pathological Relevance
Mitochondrial β-oxidationCompetitive inhibition of medium-chain acyl-coenzyme A synthetaseReduced fatty acid oxidation, lipid accumulationMicrovesicular steatosis, hepatic dysfunction
Oxidative phosphorylationPartial uncoupling of electron transport from adenosine triphosphate synthesisReduced energy production, increased oxygen consumptionLactic acidosis, exercise intolerance
Adenine nucleotide translocaseInhibition of adenosine diphosphate/adenosine triphosphate exchangeCompromised mitochondrial energy exportCellular energy crisis, apoptosis
Coenzyme A metabolismTransient sequestration of coenzyme AReduced availability for other acyl activation reactionsDisruption of multiple metabolic pathways

Properties

CAS Number

140233-88-1

Product Name

Valproyl-adenylic acid

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-propylpentanoate

Molecular Formula

C18H28N5O8P

Molecular Weight

473.4 g/mol

InChI

InChI=1S/C18H28N5O8P/c1-3-5-10(6-4-2)18(26)31-32(27,28)29-7-11-13(24)14(25)17(30-11)23-9-22-12-15(19)20-8-21-16(12)23/h8-11,13-14,17,24-25H,3-7H2,1-2H3,(H,27,28)(H2,19,20,21)/t11-,13-,14-,17-/m1/s1

InChI Key

WIBHCYGIEDIFDO-LSCFUAHRSA-N

SMILES

CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Synonyms

valproyl-adenylic acid
valproyl-AMP

Canonical SMILES

CCCC(CCC)C(=O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O

Isomeric SMILES

CCCC(CCC)C(=O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.